molecular formula C12H11NO B15349994 Quinoline, 2-methyl-4-(vinyloxy)- CAS No. 71314-90-4

Quinoline, 2-methyl-4-(vinyloxy)-

Cat. No.: B15349994
CAS No.: 71314-90-4
M. Wt: 185.22 g/mol
InChI Key: TULIIJLKTRPTHY-UHFFFAOYSA-N
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Description

Quinoline, 2-methyl-4-(vinyloxy)-: is a chemical compound with the molecular formula C12H11NO and a molar mass of 185.22 g/mol . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure similar to that of benzene, but with a nitrogen atom replacing one of the carbon atoms in the ring.

Synthetic Routes and Reaction Conditions:

  • Vinylation Reaction: One common synthetic route involves the vinylation of 2-methylquinoline. This reaction typically uses vinyl halides or vinyl acetate in the presence of a catalyst such as palladium or nickel .

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the quinoline ring with a vinyloxy group.

Industrial Production Methods: The industrial production of Quinoline, 2-methyl-4-(vinyloxy)- often involves large-scale chemical reactors where the above synthetic routes are optimized for higher yields and purity. The choice of catalysts and reaction conditions is crucial to ensure the efficiency and scalability of the process.

Types of Reactions:

  • Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert quinoline derivatives to their corresponding hydroquinolines.

  • Substitution: Substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Reagents like halogens and nucleophiles are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinolines.

  • Substitution: Various substituted quinolines depending on the reagent used.

Scientific Research Applications

Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties. Medicine: Some quinoline derivatives are used in the development of antimalarial drugs. Industry: Quinoline derivatives are used in the manufacture of dyes, perfumes, and other fine chemicals.

Mechanism of Action

The mechanism by which Quinoline, 2-methyl-4-(vinyloxy)- exerts its effects depends on its specific application. For example, in antimalarial drugs, quinoline derivatives interfere with the heme detoxification pathway in malaria parasites, leading to their death. The molecular targets and pathways involved are often related to the compound's ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

  • Quinoline: The parent compound without any substituents.

  • 2-Methylquinoline: A quinoline derivative with a methyl group at the 2-position.

  • 4-(Vinyloxy)quinoline: A quinoline derivative with a vinyloxy group at the 4-position.

Uniqueness: Quinoline, 2-methyl-4-(vinyloxy)- is unique due to the presence of both a methyl group and a vinyloxy group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

71314-90-4

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-ethenoxy-2-methylquinoline

InChI

InChI=1S/C12H11NO/c1-3-14-12-8-9(2)13-11-7-5-4-6-10(11)12/h3-8H,1H2,2H3

InChI Key

TULIIJLKTRPTHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OC=C

Origin of Product

United States

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